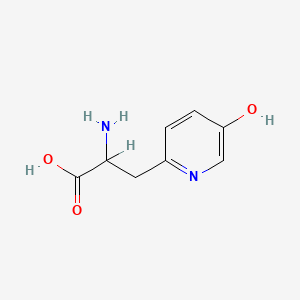

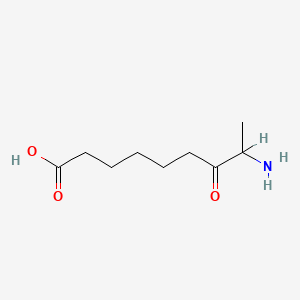

8-Amino-7-oxononanoic acid

説明

8-Amino-7-oxononanoic acid is a novel amino acid isolated from the soil-borne microorganism Streptomyces diastaticus. It was identified during screening for inhibitors of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).

Synthesis Analysis

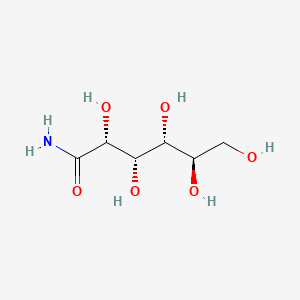

8-Amino-7-oxononanoate synthase, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a key step in biotin biosynthesis. The mechanism involves conformational transitions induced by substrate and product binding (Webster et al., 2000).

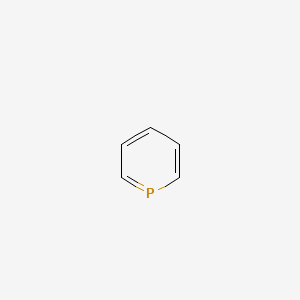

Molecular Structure Analysis

The crystal structure of 8-amino-7-oxononanoate synthase has been determined, revealing a symmetrical homodimer with a unique active site organization compared to other PLP-dependent enzymes. This structure has provided insights into the biochemical mechanism and identified key residues in the PLP-binding site (Alexeev et al., 1998).

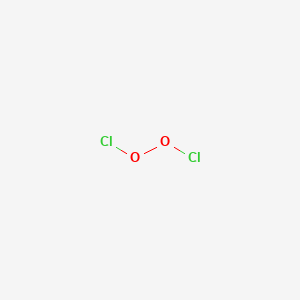

Chemical Reactions and Properties

8-Amino-7-oxononanoate synthase undergoes suicide inhibition by trifluoroalanine, forming a covalently bound difluorinated intermediate. This interaction provides insights into the enzyme’s mechanism and potential points for targeted inhibition (Alexeev et al., 2006).

Physical Properties Analysis

The title compound 8-aminocaprylic acid, a structurally related compound, crystallizes in a zwitterionic form with extensive hydrogen bonding, forming a complex network which impacts its physical properties (Dobson Aj & Re, 1998).

科学的研究の応用

Inhibition of Leukotriene-A4 Hydrolase

8-Amino-7-oxononanoic acid is found to inhibit Leukotriene-A4 hydrolase, a key enzyme in leukotriene-B4 biosynthesis, a potent mediator of inflammation. This compound, isolated from Streptomyces diastaticus, could be significant in studying inflammatory processes (Parnas et al., 1996).

Genetic Incorporation into Proteins

2-Amino-8-oxononanoic acid has been genetically incorporated into proteins in Escherichia coli, exploiting its unique keto group reactivity. This application allows for site-specific labeling of proteins, demonstrating high efficiency under physiological conditions (Huang et al., 2010).

Enzymatic Catalysis and Mechanism

8-Amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme, uses 8-amino-7-oxononanoate in the decarboxylative condensation process with L-alanine, contributing to the understanding of enzyme catalysis mechanisms. Spectroscopy, kinetics, and crystallography studies of this enzyme have provided insights into substrate binding and conformational changes during catalysis (Webster et al., 2000).

Structural Studies in Biotin Biosynthesis

8-Amino-7-oxononanoate synthase also plays a crucial role in biotin biosynthesis. Detailed crystal structures of the enzyme, both in apo and PLP-bound forms, have been determined, providing a deeper understanding of its function and the biotin synthesis pathway (Alexeev et al., 1998).

Potential Antimycobacterial Drug Target

Research indicates that 8-amino-7-oxononanoate can act as an inhibitor of 7,8-diaminopelargonic acid aminotransferase in Mycobacterium tuberculosis. This property highlights its potential in developing new antimycobacterial drugs (Mann et al., 2009).

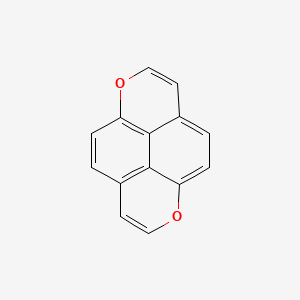

Herbicide Development

Triazolyl phenyl disulfide derivatives, targeting 8-amino-7-oxononanoate synthase, have shown potential as herbicides. These compounds effectively inhibit the enzyme, demonstrating potential agricultural applications (Hahn et al., 2015).

Safety And Hazards

特性

IUPAC Name |

8-amino-7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAHPAJOXVYFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863440 | |

| Record name | 8-Amino-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-oxononanoic acid | |

CAS RN |

4707-58-8 | |

| Record name | 7-Keto-8-aminopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

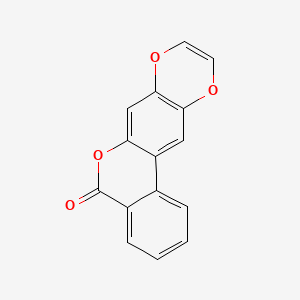

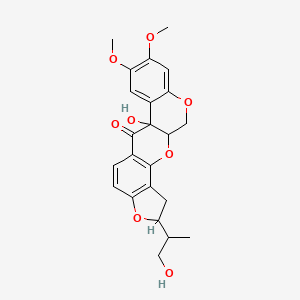

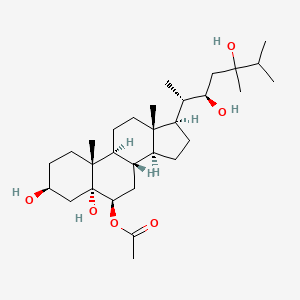

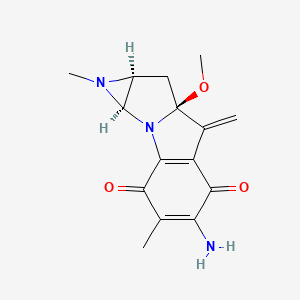

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。